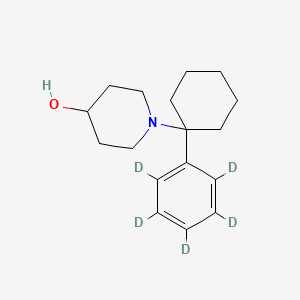

4-Hydroxy Phencyclidine-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy Phencyclidine-d5 is a deuterated analog of 4-Hydroxy Phencyclidine, a derivative of Phencyclidine. Phencyclidine, commonly known as PCP, is a dissociative anesthetic that was initially developed for medical use but later became a recreational drug due to its hallucinogenic effects. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Phencyclidine and its analogs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Phencyclidine-d5 typically involves the introduction of deuterium atoms into the 4-Hydroxy Phencyclidine molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.

Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

化学反应分析

Types of Reactions

4-Hydroxy Phencyclidine-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

科学研究应用

4-Hydroxy Phencyclidine-d5 has several scientific research applications, including:

Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Phencyclidine and its analogs.

Metabolism Research: Helps in identifying metabolic pathways and metabolites of Phencyclidine.

Neuropharmacology: Used to investigate the effects of Phencyclidine on the central nervous system and its interaction with neurotransmitter receptors.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Phencyclidine in biological samples.

作用机制

4-Hydroxy Phencyclidine-d5 exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is an excitatory receptor in the brain that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and altered neurotransmission. This mechanism is responsible for the dissociative and hallucinogenic effects of the compound.

相似化合物的比较

Similar Compounds

Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.

Ketamine: A structurally similar compound with similar dissociative effects, used both medically and recreationally.

Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.

3-Methoxy Phencyclidine (3-MeO-PCP): A derivative of Phencyclidine with enhanced euphoric properties.

Uniqueness

4-Hydroxy Phencyclidine-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of the compound in biological samples.

生物活性

4-Hydroxy Phencyclidine-d5 (4-OH-PCP-d5) is a deuterated analog of 4-Hydroxy Phencyclidine, a compound that has gained interest due to its structural modifications and potential pharmacological applications. This compound is primarily recognized for its interactions with the N-methyl-D-aspartate (NMDA) receptor and sigma receptors, which play crucial roles in neuropharmacology. Understanding its biological activity is essential for elucidating its therapeutic potential and risks associated with its use.

Chemical Structure and Properties

This compound has the following chemical formula:

- Chemical Formula : C17H25D5N

- Molecular Weight : Approximately 252.42 g/mol

The presence of the hydroxyl group (-OH) at the fourth position of the phencyclidine structure is significant for its biological interactions, enhancing its stability and allowing for precise quantification in analytical applications, particularly in mass spectrometry .

The biological activity of 4-OH-PCP-d5 is primarily linked to its interaction with:

- NMDA Receptors : These receptors are crucial for synaptic plasticity and memory function. 4-OH-PCP-d5 exhibits both agonistic and antagonistic effects on NMDA receptors, influencing neurotransmission.

- Sigma Receptors : These receptors are involved in various neurological processes, including pain perception and mood regulation.

Research indicates that the structural modifications in 4-OH-PCP-d5 lead to altered potency and efficacy compared to its non-deuterated counterparts, potentially resulting in distinct psychoactive effects .

Binding Affinity Studies

Studies have demonstrated that 4-OH-PCP-d5 retains some pharmacological properties of phencyclidine but exhibits modified interactions with NMDA receptors. The binding affinity and efficacy at various neurotransmitter receptors are critical for understanding its therapeutic potential.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Phencyclidine | Basic structure without hydroxyl group | Dissociative anesthetic effects |

| 4-Hydroxy Phencyclidine | Hydroxyl group at position four | Altered NMDA receptor interaction |

| 4-Methoxy Phencyclidine | Methyl ether instead of hydroxyl | Different psychoactive profile |

| Ketamine | Similar dissociative properties | Antidepressant effects through NMDA antagonism |

| Dextromethorphan | Morphinan derivative | Antitussive with NMDA receptor antagonism |

This table illustrates how structural features influence biological activity, highlighting the significance of specific functional groups like hydroxyl or methoxy .

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and behavioral effects of phencyclidine analogs, including 4-OH-PCP-d5. For instance, a study investigating the behavioral pharmacology of hallucinogens found that compounds similar to 4-OH-PCP-d5 could induce significant behavioral changes in animal models, suggesting potential applications in treating various psychiatric disorders .

Example Case Study

A notable case report analyzed the postmortem blood concentrations of PCP analogs, demonstrating the importance of accurate quantitative analysis methods. Although this study primarily focused on other PCP derivatives, it underscores the relevance of developing similar methodologies for compounds like 4-OH-PCP-d5 to understand their impact on human health .

属性

分子式 |

C17H25NO |

|---|---|

分子量 |

264.42 g/mol |

IUPAC 名称 |

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |

InChI 键 |

SLUMSLWGPLFKGY-DYVTXVBDSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |

规范 SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。